cis-11-Eicosenamide
Overview
Description
Synthesis Analysis
The synthesis of cis-11-eicosenoic acid derivatives, a closely related compound, has been explored through various methods. For example, natural sources have been utilized for isolating the acid and converting it into its trans-form. Derivatives such as cis-n-eicos-11-enoic anilide, N-hydroxyamide, epoxide, and others have been synthesized, providing insights into methodologies that could be adapted for cis-11-Eicosenamide (Hopkins, Chisholm, & Harris, 1949).
Molecular Structure Analysis
The conformational analysis of cis-5,8,11,14-eicosatetraenoylethanolamide (anandamide) has revealed a predominantly linear structure with a seven-atom ring in the ethanolamine group, stabilized by a hydrogen bond. This analysis, focusing on the cis conformation and linear terminal chain, provides a basis for understanding the structural aspects of similar compounds like cis-11-Eicosenamide (Bonechi et al., 2001).
Chemical Reactions and Properties
The exploration of cis-11-eicosenoic acid and its derivatives has led to the identification of various chemical reactions and properties, such as conversion to the trans-form and the synthesis of diverse derivatives with new physical constants. This provides a comprehensive view of the chemical behavior and versatility of cis-11-eicosenoic acid derivatives, shedding light on possible reactions and properties of cis-11-Eicosenamide (Hopkins, Chisholm, & Harris, 1949).
Physical Properties Analysis
The synthesis and study of related compounds, including their molecular structure and reactivity, allow for an informed estimation of the physical properties of cis-11-Eicosenamide. For instance, the determination of new physical constants for cis-11-eicosenoic acid and its derivatives offers valuable insights into the physical characteristics that might be expected for cis-11-Eicosenamide (Hopkins, Chisholm, & Harris, 1949).
Chemical Properties Analysis
The reactivity and chemical properties of cis-11-Eicosenamide can be inferred from studies on similar compounds. For example, the enzymic conversion of leukotriene A4 to dihydroxyeicosatetraenoic acid and the synthesis of various eicosanoid derivatives highlight the chemical versatility and reactivity of these compounds, providing a foundation for understanding the chemical properties of cis-11-Eicosenamide (Miki et al., 1989).
Scientific Research Applications
Natural Sources and Derivatives : Hopkins, Chisholm, and Harris (1949) explored natural sources of cis-n-eicos-11-enoic acid, methods for isolating the acid, and its conversion to other forms. They also reported on derivatives including cis-n-eicos-11-enoic anilide, N-hydroxyamide, epoxide, chlorohydrin, and others (Hopkins, Chisholm, & Harris, 1949).
Effects on Human Aortic Endothelial Cells : Eder, Schleser, Becker, and Körting (2003) investigated the impact of various fatty acids on the release of eicosanoids and nitric oxide in human aortic endothelial cells. This study may have implications for understanding the role of cis-11-Eicosenamide in endothelial function (Eder, Schleser, Becker, & Körting, 2003).
Lipase-catalyzed Ammoniolysis : Zoete, Dalen, Rantwijk, and Sheldon (1996) described the efficient lipase-catalyzed conversion of triglycerides to fatty acid amides, including cis-11-eicosenamide (Zoete, Dalen, Rantwijk, & Sheldon, 1996).
Immunotherapy Applications : Alqarni, Dissanayake, Nelson, Parkinson, Dufton, Ferro, and Watson (2019) explored the immune stimulatory effects of (Z)-11-eicosenol and its derivations, including cis-11-eicosenamide, in macrophages. This research highlights potential applications in immunotherapy and vaccine adjuvants (Alqarni et al., 2019).
Inhibitors for Mycobacterium tuberculosis : Savalas, Nurul Furqon, Asnawati, Ardhuha, Sedijani, Hadisaputra, Ningsih, and Syahri (2020) investigated the inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase by various fatty acids, including cis-11-Eicosenamide. These findings suggest potential applications in the development of tuberculosis inhibitors (Savalas et al., 2020).
Analysis of Anandamide : Bonechi, Brizzi, Brizzi, Francioli, Donati, and Rossi (2001) conducted conformational analysis of cis-5,8,11,14-eicosatetraenoylethanolamide (anandamide), providing insights into its structure and behavior, which may be relevant to the understanding of cis-11-Eicosenamide (Bonechi et al., 2001).
Safety And Hazards
The safety data sheet for cis-11-Eicosenamide suggests that if inhaled, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . A doctor should be consulted .
Future Directions
properties
IUPAC Name |
(Z)-icos-11-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHQTVBKPMHICN-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338252 | |
Record name | cis-11-Eicosenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-11-Eicosenamide | |
CAS RN |
10436-08-5 | |
Record name | cis-11-Eicosenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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